1-(Dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride
Overview
Description
1-(Dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a dicyclohexylamino group, a phenylmethoxy group, and a propanol backbone. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride typically involves the reaction of dicyclohexylamine with a suitable epoxide or halohydrin. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(Dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dicyclohexylamino group plays a crucial role in binding to the active site of enzymes, while the phenylmethoxy group may enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Dicyclohexylamine: A simpler compound with similar structural features but lacking the phenylmethoxy and propanol groups.
Cyclohexylamine: Another related compound with a single cyclohexyl group.
Phenylpropanolamine: Shares the propanol backbone and phenyl group but differs in the amine substituent.
Uniqueness: 1-(Dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride is unique due to its combination of the dicyclohexylamino and phenylmethoxy groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2.ClH/c24-22(18-25-17-19-10-4-1-5-11-19)16-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1,4-5,10-11,20-22,24H,2-3,6-9,12-18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCFAHYMDYCDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(COCC2=CC=CC=C2)O)C3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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